2-Butoxy-1,3-thiazole
Description
2-Butoxy-1,3-thiazole is a heterocyclic compound featuring a five-membered aromatic ring containing sulfur and nitrogen atoms, with a butoxy (-OCH₂CH₂CH₂CH₃) substituent at the 2-position. Thiazoles are structurally and electronically versatile, making them critical in medicinal chemistry and materials science.
Properties
CAS No. |
52517-50-7 |
|---|---|
Molecular Formula |
C7H11NOS |
Molecular Weight |
157.24 g/mol |
IUPAC Name |
2-butoxy-1,3-thiazole |
InChI |
InChI=1S/C7H11NOS/c1-2-3-5-9-7-8-4-6-10-7/h4,6H,2-3,5H2,1H3 |
InChI Key |
UFWKRKBQAZNTRO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=NC=CS1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Insights :
- Electron-donating groups (e.g., butoxy, amino) increase nucleophilicity at the thiazole ring, favoring electrophilic substitutions.
- Aryl substituents enhance binding to aromatic residues in biological targets (e.g., HIV-1 RT polymerase) via π-π interactions .
- Nitro groups reduce electron density, stabilizing intermediates in antiproliferative mechanisms .
Antiproliferative Activity
- 2-Methyl-5-nitro-1,3-thiazole derivatives (e.g., 4-chloromethyl-2-methyl-5-nitro-1,3-thiazole) exhibit potent activity against HepG2 liver cancer cells (IC₅₀ = 8.2 µM), attributed to nitro group-mediated DNA intercalation .
- 2-Amino-1,3-thiazoles show antimicrobial properties due to hydrogen-bond interactions with bacterial enzymes .
Antiviral Activity
Inferred Potential for this compound
The butoxy group’s lipophilicity may improve blood-brain barrier penetration, making it suitable for CNS-targeted therapies. Its electron-donating nature could modulate enzyme inhibition kinetics, though empirical data are lacking.
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